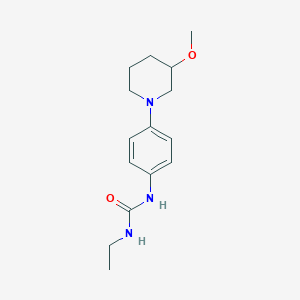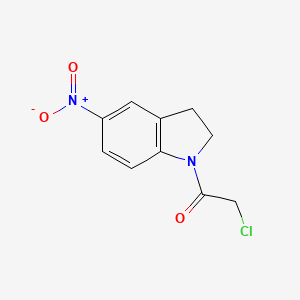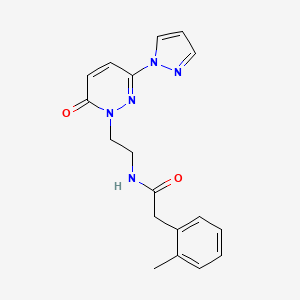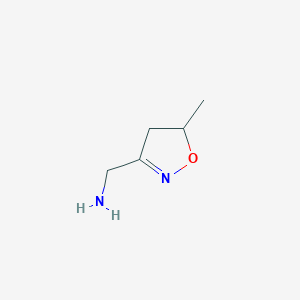![molecular formula C21H18ClNO3S B2521732 1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene CAS No. 477869-52-6](/img/structure/B2521732.png)
1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene" is a complex organic molecule that appears to be related to various research studies involving chlorophenyl groups, nitrobenzene derivatives, and sulfanyl groups. The papers provided discuss several compounds with similar structural features, such as chlorophenyl moieties, nitro groups, and sulfonium salts, which can offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenyl derivatives with nitrobenzoic acids or nitrobenzenes. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in the presence of a carbonate in DMF medium at room temperature . Similarly, chloromethylbenzenes can react with aromatic nitro compounds in trifluoromethanesulfonic acid to yield triarylmethyl cations . These methods could potentially be adapted for the synthesis of "1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR spectroscopy and X-ray diffraction . The vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis provide information on the electronic structure and stability of the molecules. These techniques could be applied to determine the molecular structure of "1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene" and to understand the charge transfer within the molecule .
Chemical Reactions Analysis
The chemical reactivity of chlorophenyl and nitrobenzene derivatives includes electrophilic aromatic substitution and oxidation-reduction reactions. For example, nitration of chloro-dimethylbenzene can lead to the formation of nitrocyclohexadienyl derivatives and their subsequent rearomatization . The oxidation-reduction reactions involving nitro groups can result in complex reaction pathways with hydride transfers and benzylations . These reactions could be relevant to the chemical behavior of "1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene" under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with chlorophenyl and nitro groups can be influenced by their molecular structure and substituents. The water solubility of sulfonium salts, for example, is a key property for their use as protein reagents . The stability of these compounds in different pH conditions and their reactivity with amino acids are also important characteristics . These properties would be important to consider when analyzing "1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene", especially if it is intended for use in biological systems or as a reagent in chemical reactions.
Applications De Recherche Scientifique
Photosensitive Protecting Groups
Research has shown that photosensitive protecting groups, such as those containing nitrobenzyl moieties, play a promising role in synthetic chemistry. These groups are particularly interesting for their potential applications in developing light-responsive systems, which could be relevant for controlled drug delivery or the activation of prodrugs in targeted therapy (B. Amit, U. Zehavi, A. Patchornik, 1974).
Antioxidant Activity
Studies on antioxidant activity have highlighted the importance of evaluating compounds for their ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Methods such as ORAC and DPPH assays provide insights into the antioxidant capacity of compounds, which might suggest potential therapeutic applications for similar compounds in medicine and pharmacy (I. Munteanu, C. Apetrei, 2021).
Nitrobenzene Production
The production of nitrobenzene, a key intermediate in the synthesis of various organic compounds, has been reviewed, with an emphasis on processes involving nitration and the potential for solid acid catalysts to offer more environmentally friendly alternatives (Zhao Hong, 2003).
Environmental and Analytical Applications
Research into the development of analytical methods and environmental applications, including the degradation of pollutants and the use of redox mediators with oxidoreductive enzymes, demonstrates the broad utility of chemical compounds in addressing environmental challenges. These studies suggest potential areas of application for compounds with specific functionalities in enhancing pollutant degradation or as components of analytical techniques (Maroof Husain, Q. Husain, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c1-14-4-3-5-20(15(14)2)26-13-16-6-11-21(19(12-16)23(24)25)27-18-9-7-17(22)8-10-18/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGJEYLXLAFRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)
![N-(3-methylbutyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2521655.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)


![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)
![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)